molecular formula C23H22N4O7 B573715 Benzamide,  3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p CAS No. 176378-93-1

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p

Cat. No.: B573715
CAS No.: 176378-93-1
M. Wt: 466.4 g/mol
InChI Key: QLXVAFPDTDRCOW-UHFFFAOYSA-N
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Description

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] is a complex organic compound with significant potential in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including acetyloxy and methylamino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of acetyloxy groups through acylation reactions. The methylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a precursor compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] involves its interaction with specific molecular targets. The acetyloxy and methylamino groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide derivatives with different substituents.
  • Compounds with similar acetyloxy or methylamino groups.

Uniqueness

The uniqueness of Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-p] lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

176378-93-1

Molecular Formula

C23H22N4O7

Molecular Weight

466.4 g/mol

IUPAC Name

[3-acetyloxy-5-[[1-methyl-4-(methylamino)-2,6-dioxo-3-phenylpyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C23H22N4O7/c1-13(28)33-17-10-15(11-18(12-17)34-14(2)29)21(30)25-19-20(24-3)27(16-8-6-5-7-9-16)23(32)26(4)22(19)31/h5-12,24H,1-4H3,(H,25,30)

InChI Key

QLXVAFPDTDRCOW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)NC)OC(=O)C

Synonyms

Benzamide, 3,5-bis(acetyloxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-2,4-dioxo-1-phenyl-5-pyrimidinyl]-

Origin of Product

United States

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